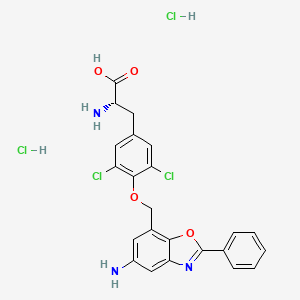
JPH203 Dihydrochloride
Vue d'ensemble
Description
JPH203 Dihydrochloride is a novel synthetic compound developed by researchers at the University of Tokyo in 2017. It is a derivative of the natural compound dihydrochloride, an alkaloid found in certain plants. JPH203 is a potent inhibitor of an enzyme involved in the breakdown of fatty acids. It is also known as (S)-2-Amino-3-(4-((5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy)-3,5-dichlorophenyl)propanoic acid hydrochloride .
Molecular Structure Analysis
The empirical formula of JPH203 Dihydrochloride is C23H19Cl2N3O4 . Its molecular weight is 472.32 (free base basis) .Physical And Chemical Properties Analysis
JPH203 Dihydrochloride is a solid compound . Its solubility in DMF, DMSO, and Ethanol is slightly soluble .Applications De Recherche Scientifique
-
Oral Cancer Treatment
- Field : Oncology
- Application : JPH203, a potent and selective L-type amino acid transporter 1 inhibitor, has been studied for its ability to suppress YD-38 human oral cancer cell growth .
- Method : The YD-38 cells, which express L-type amino acid transporter 1, were treated with JPH203 .
- Results : JPH203 induced apoptosis in the YD-38 cells, leading to the intracellular depletion of the neutral amino acids essential for cancer cell growth .
-
Treatment of Advanced Solid Tumors
- Field : Oncology
- Application : A first-in-human phase I study evaluated JPH203 as an L-type amino acid transporter 1 inhibitor in patients with advanced solid tumors .
- Method : Japanese patients with advanced solid tumors received daily intravenous JPH203 treatment for 7 days, followed by a 21-day rest period, at escalating doses of 12–85 mg/m² .
- Results : JPH203 was well-tolerated and showed promising activity against biliary tract cancer .
-
Biliary Tract Cancer Treatment
- Field : Oncology
- Application : JPH203 has been evaluated for its efficacy in treating biliary tract cancer.
- Method : Not specified.
- Results : JPH203 showed promising activity against biliary tract cancer.
-
Inhibition of L-leucine Uptake
- Field : Biochemistry
- Application : JPH203 selectively inhibits L-type amino acid transporter LAT1-dependent L-leucine uptake .
- Method : HT-29 and human LAT1-expressing S2 murine renal proximal tubule cell cultures were treated with JPH203 .
- Results : JPH203 inhibited L-leucine uptake in HT-29 and human LAT1-expressing S2 cells, but not in human LAT2-expressing S2 cells .
-
Induction of Apoptosis in Cancer Cells
- Field : Oncology
- Application : JPH203 has been found to induce apoptosis and increase levels of cleaved caspase-3, caspase-7, caspase-9, and poly (ADP-ribose) polymerase (PARP) in YD-38 oral cancer cells .
- Method : YD-38 oral cancer cells were treated with JPH203 at a concentration of 3 mM .
- Results : JPH203 treatment resulted in increased levels of cleaved caspase-3, caspase-7, caspase-9, and PARP in YD-38 oral cancer cells .
-
Inhibition of L-leucine Uptake in Renal Proximal Tubule Cells
- Field : Biochemistry
- Application : JPH203 has been shown to selectively inhibit L-type amino acid transporter LAT1-dependent L-leucine uptake in human LAT1-expressing S2 murine renal proximal tubule cell cultures .
- Method : HT-29 and human LAT1-expressing S2 murine renal proximal tubule cell cultures were treated with JPH203 .
- Results : JPH203 inhibited L-leucine uptake in HT-29 and human LAT1-expressing S2 cells, but not in human LAT2-expressing S2 cells .
-
Inhibition of Amino Acid Transport in Renal Proximal Tubule Cells
- Field : Biochemistry
- Application : JPH203 has been shown to selectively inhibit L-type amino acid transporter LAT1-dependent L-leucine uptake in human LAT1-expressing S2 murine renal proximal tubule cell cultures .
- Method : HT-29 and human LAT1-expressing S2 murine renal proximal tubule cell cultures were treated with JPH203 .
- Results : JPH203 inhibited L-leucine uptake in HT-29 and human LAT1-expressing S2 cells, but not in human LAT2-expressing S2 cells .
-
Induction of Apoptosis in Oral Cancer Cells
- Field : Oncology
- Application : JPH203 has been found to induce apoptosis and increase levels of cleaved caspase-3, caspase-7, caspase-9, and poly (ADP-ribose) polymerase (PARP) in YD-38 oral cancer cells .
- Method : YD-38 oral cancer cells were treated with JPH203 at a concentration of 3 mM .
- Results : JPH203 treatment resulted in increased levels of cleaved caspase-3, caspase-7, caspase-9, and PARP in YD-38 oral cancer cells .
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O4.2ClH/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13;;/h1-7,9-10,18H,8,11,26-27H2,(H,29,30);2*1H/t18-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSAOPNUSNNYQL-NTEVMMBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl4N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JPH203 Dihydrochloride | |
CAS RN |
1597402-27-1 | |
| Record name | Nanvuranlat dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1597402271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NANVURANLAT DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJK9MX8G8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



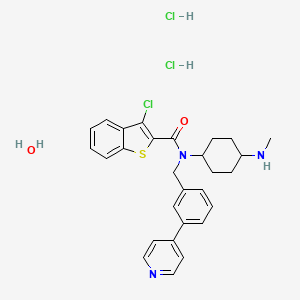
![5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid](/img/structure/B560444.png)
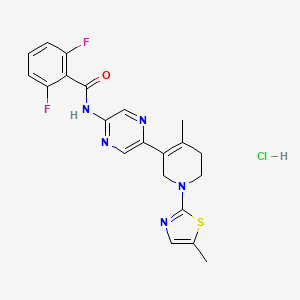
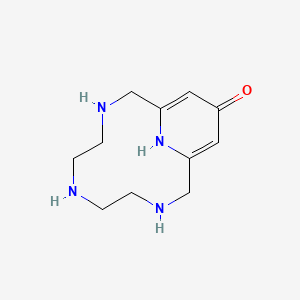
![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B560448.png)
![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)
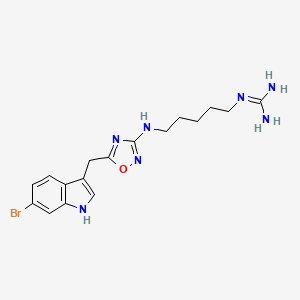
![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B560454.png)

![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)

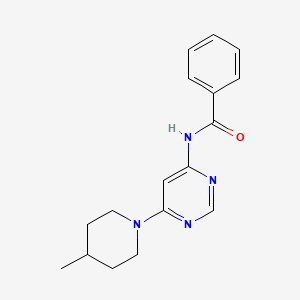
![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)
![2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile](/img/structure/B560466.png)